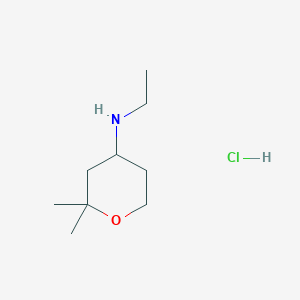![molecular formula C8H18ClNS B1448894 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride CAS No. 2206609-22-3](/img/structure/B1448894.png)
4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NS.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H . This code represents the molecular structure of the compound. The compound has a molecular weight of 195.76 .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 195.76 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.
Wissenschaftliche Forschungsanwendungen
Oxidation of Cyclohexane
Cyclohexane oxidation is a key chemical reaction for producing cyclohexanol and cyclohexanone, collectively known as ketone–alcohol (KA) oil, which are primary feedstocks for nylon 6 and nylon 6,6 productions. Studies have explored various catalysts and reaction conditions to enhance the selectivity and conversion rates of cyclohexane to KA oil. Metal and metal oxide catalysts have shown promising results, with gold nanoparticles supported on silica performing with high selectivity and good conversion rates. The addition of hydrochloric acid has been found effective in enhancing photocatalytic oxidation processes, highlighting the intricate balance of reagents and conditions in optimizing cyclohexane oxidation (Abutaleb & Ali, 2021).
Catalytic Oxidation of Cyclohexene
Cyclohexene oxidation is another area of interest due to the multiple potential reaction sites and variable oxidation depths, leading to a mixture of products with different oxidation states and functional groups. This process is significant for synthesizing broadly used intermediates in the chemical industry. Recent advances have been made in selective oxidation processes, aiming to control the reaction to afford targeted products selectively. The advances in this area reflect the ongoing efforts to refine the synthesis processes for efficiency and selectivity (Cao et al., 2018).
Application in Carbohydrate Polymers
Research on xylan derivatives, a type of carbohydrate polymer, has shown potential applications in various fields, including drug delivery and as paper strength additives. The chemical modification of xylan to produce ethers and esters with specific properties depends on the functional groups, substitution degree, and pattern. This area of research underscores the versatility of chemical compounds in enhancing the properties and applications of biopolymers, potentially relevant to the manipulation and application of "4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride" in similar contexts (Petzold-Welcke et al., 2014).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and response measures in case of exposure .
Eigenschaften
IUPAC Name |
4-(methylsulfanylmethyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDLNSDSQMVOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1448813.png)

![8-Hydroxy-2-azaspiro[4.5]decan-3-one](/img/structure/B1448816.png)
![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1448817.png)
![hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B1448818.png)
![1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B1448819.png)
![Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1448821.png)






![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride](/img/structure/B1448834.png)